molecular formula C18H21NO2 B5647757 1,1'-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

1,1'-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

Cat. No. B5647757
M. Wt: 283.4 g/mol
InChI Key: PQPSBPWLWINYDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives typically involves multi-component reactions that offer a diverse range of functional groups, leading to compounds with varied biological activities. For instance, a related pyrrole derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating the versatility of pyrrole synthesis methodologies (Louroubi et al., 2019). These methodologies can be adapted for the synthesis of the specific pyrrole compound of interest.

Molecular Structure Analysis

Pyrrole derivatives exhibit diverse structural characteristics, which can be elucidated using techniques such as NMR, FT-IR, and X-ray diffraction. Computational studies, such as density functional theory (DFT), complement these methods by predicting spectral and geometrical data, helping in understanding the molecular structure and electronic properties of these compounds. For instance, studies have shown correlations above 99% between experimental and predicted spectroscopic data for similar compounds (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyrrole derivatives are known for their reactivity and ability to participate in various chemical reactions, such as cycloaddition, substitution, and hydrogen bonding interactions. These reactions can significantly affect the compound's chemical properties, including its corrosion inhibition efficiency on different materials. For example, the related pyrrole derivative has been shown to exhibit good inhibition efficiency by blocking the active sites on steel surfaces (Louroubi et al., 2019).

properties

IUPAC Name

1-[4-acetyl-1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-10-7-11(2)9-16(8-10)19-12(3)17(14(5)20)18(13(19)4)15(6)21/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPSBPWLWINYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

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